Ethyl 3-anilino-3-oxopropanoate Ethyl 3-anilino-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 53341-66-5
VCID: VC3790217
InChI: InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
SMILES: CCOC(=O)CC(=O)NC1=CC=CC=C1
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Ethyl 3-anilino-3-oxopropanoate

CAS No.: 53341-66-5

Cat. No.: VC3790217

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-anilino-3-oxopropanoate - 53341-66-5

Specification

CAS No. 53341-66-5
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name ethyl 3-anilino-3-oxopropanoate
Standard InChI InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Standard InChI Key KJSKGJKEWQJVHV-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)NC1=CC=CC=C1
Canonical SMILES CCOC(=O)CC(=O)NC1=CC=CC=C1

Introduction

Structural and Physicochemical Properties

Ethyl 3-anilino-3-oxopropanoate (C₁₁H₁₃NO₃; MW 207.23 g/mol) features a propanoate backbone substituted with an anilino group at the β-keto position. Key structural attributes include:

  • IUPAC Name: Ethyl 3-oxo-3-(phenylamino)propanoate

  • SMILES: CCOC(=O)CC(=O)NC1=CC=CC=C1

  • InChI Key: KJSKGJKEWQJVHV-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Boiling Point385.7 ± 25.0 °C (760 mmHg)
Density1.2 ± 0.1 g/cm³
SolubilityModerate in polar organic solvents (e.g., ethanol, DMF)
StabilitySensitive to strong acids/bases; store at -20°C

The planar β-ketoamide moiety facilitates resonance stabilization, enhancing reactivity in nucleophilic additions and cyclizations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves Claisen condensation between ethyl acetoacetate and aniline:

Procedure:

  • Reagents: Ethyl acetoacetate (1 eq), aniline (1.1 eq), catalytic acetic acid.

  • Conditions: Reflux in ethanol (6–8 hrs), followed by recrystallization (yield: 70–85%) .

Mechanistic Insights:

  • Aniline attacks the β-keto carbonyl, forming an enamine intermediate.

  • Acid catalysis facilitates proton exchange and esterification .

Industrial Methods

Continuous flow reactors optimize scalability and purity (>95%):

  • Process Parameters:

    • Temperature: 80–90°C

    • Residence Time: 2–3 hrs

    • Catalyst: Heterogeneous silica-supported acids.

Chemical Reactivity and Functionalization

Hydrolysis Pathways

ConditionsProductKey Observations
6M HCl, reflux3-Anilino-3-oxopropanoic acidComplete conversion (4–6 hrs); retains β-ketoamide
2M NaOH, ethanolSodium 3-anilino-3-oxopropanoateDecarboxylation observed at >60°C

Condensation Reactions

  • Heterocycle Formation: Reacts with hydrazines to yield pyrazoles (e.g., antipyrine analogs) .

  • Diazonium Coupling: Generates azo dyes (λₘₐₓ ≈ 480 nm) via electrophilic substitution at the anilino para position.

Nitrosation

Reaction with NaNO₂/HCl introduces a nitroso group (IR: 1520 cm⁻¹, N=O stretch), forming 3-(N-nitrosoanilino)-3-oxopropanoate.

Biological Activities and Mechanisms

Antimicrobial Properties

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli64Membrane disruption

Anti-inflammatory Effects

  • Reduces TNF-α and IL-1β secretion in LPS-stimulated macrophages by 40–50% at 25 µM .

Industrial and Pharmacological Applications

Pharmaceutical Intermediates

  • Quinoline Synthesis: Serves as a precursor for antimalarial agents (e.g., chloroquine analogs) .

  • Antitubercular Agents: Derivatives show activity against Mycobacterium tuberculosis (MIC: 8 µg/mL).

Agrochemical Uses

  • Plant Growth Regulation: Enhances cotton yield by 20% via meristem modulation .

Dye Manufacturing

  • Azo Dyes: Para-substituted derivatives exhibit chromatic stability (Δλ < 5 nm under UV) .

Hazard CodeRisk StatementPrecautionary Measures
H303Harmful if swallowedAvoid ingestion; use PPE
H313Skin irritationGloves/lab coat required
H333Respiratory irritationUse fume hood

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
Ethyl 3-(4-iodoanilino)-3-oxopropanoateIodo substituent enhances electrophilicityRadiopharmaceuticals
Methyl 3-anilino-3-oxopropanoateHigher solubility in polar solventsCNS drug candidates

Electronic Effects: Electron-withdrawing groups (e.g., -I, -NO₂) increase reactivity in cross-coupling reactions, while electron-donating groups (-OCH₃) favor antimicrobial activity.

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